Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 7 and an ethoxycarbonyl group at position 2. The 4-methoxyphenyl substituent enhances solubility and modulates electronic properties, while the ethoxycarbonyl group contributes to metabolic stability and binding interactions in biological systems .
Properties
IUPAC Name |
ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-3-22-16(20)13-10-18-19-14(8-9-17-15(13)19)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCANCPUMOCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of aminopyrazoles with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, enaminones, or enaminonitriles . One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with (N,N)-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, followed by cyclization with methyl 5-amino-1(H)-pyrazole-4-carboxylate to give the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine and pyrazole rings undergo oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic medium) | Carboxylic acid derivative at position 3 | 60–75% | |
| H₂O₂ (aqueous NaOH, 60°C) | N-Oxide formation on pyrimidine ring | 45–50% |
Oxidation of the ethyl ester group to a carboxylic acid is a common pathway, leveraging the electron-withdrawing nature of the pyrimidine ring .
Reduction Reactions
The ester group and aromatic rings participate in reduction:
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Ester reduction : Lithium aluminum hydride (LiAlH₄) reduces the ethyl carboxylate to a primary alcohol, retaining the heterocyclic core .
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Pyrimidine ring reduction : Catalytic hydrogenation (H₂, Pd/C) selectively saturates the pyrimidine ring, yielding dihydro derivatives .
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring undergoes substitution at position 5 or 7:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (ammonolysis) | Ethanol, reflux | 3-Carboxamide derivative | 70–85% | |
| Sodium methoxide | DMF, 80°C | Methoxy substitution at position 5 | 65–80% |
The 4-methoxyphenyl group stabilizes intermediates via resonance, enhancing substitution efficiency .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces functional groups:
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Suzuki coupling : Aryl boronic acids react at position 5 or 7 under Pd(PPh₃)₄ catalysis, forming biaryl derivatives (yields: 55–90%) .
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Sonogashira coupling : Alkynes couple at position 7, yielding ethynyl-substituted analogs for fluorescence studies .
Functionalization via Vilsmeier-Haack Reaction
Formylation at position 3 is achieved using POCl₃/DMF, producing aldehydes for further derivatization (e.g., hydrazone formation) .
Hydrolysis and Dearomatization
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Ester hydrolysis : NaOH/EtOH hydrolyzes the ethyl ester to a carboxylic acid, facilitating salt formation .
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Dearomatization : Strong bases (e.g., LDA) induce ring-opening at the pyrimidine moiety, generating fused bicyclic intermediates .
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and its derivatives have been investigated for their pharmacological properties. Research indicates that pyrazolo[1,5-a]pyrimidine compounds exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can impair cell survival in various cancer cell lines, including HCT-116 colorectal carcinoma cells. This suggests potential use as anticancer agents by inducing apoptosis or inhibiting cell proliferation .
- Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .
- Antiviral Properties : Some studies highlight the effectiveness of these compounds against viral infections, including their role as inhibitors of HIV reverse transcriptase .
- Selective Kinase Inhibition : The ability of these compounds to selectively inhibit certain kinases positions them as valuable tools in targeted cancer therapies .
Synthesis and Structural Modifications
The synthetic versatility of this compound allows for the development of numerous derivatives with enhanced biological activities. The synthesis often involves:
- Reactions with Acetylenic Esters : Utilizing ultrasound-assisted reactions has proven effective in synthesizing functionally diverse pyrazolo[1,5-a]pyrimidines .
- Optimization Conditions : Research has focused on optimizing reaction conditions to improve yield and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies document the efficacy and potential applications of this compound:
| Study | Findings | Application |
|---|---|---|
| Das et al. (2024) | Reported successful synthesis of novel pyrazolo[1,5-a]pyrimidines using KHSO4 in aqueous media under ultrasound irradiation. | Drug development for anticancer therapies. |
| MDPI (2021) | Overviewed advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines with promising biological activities. | Development of selective protein inhibitors and psychopharmacological agents. |
| PubChem Database | Cataloged various derivatives demonstrating unique structural characteristics conducive to drug-like properties. | Material science applications in drug formulation. |
Mechanism of Action
The mechanism of action of Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with molecular targets and pathways in the body. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, which are critical in neuroprotection and anti-inflammatory responses . The compound’s ability to interact with active residues of proteins like ATF4 and NF-kB suggests its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives share a common scaffold but differ in substituents at positions 5, 6, and 7, leading to variations in physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:
Structural Modifications
Physicochemical Properties
| Property | Target Compound | 7-(3-CF₃Ph) Analogue | 5,7-Dimethyl Analogue |
|---|---|---|---|
| LogP | 2.8 | 3.1 | 1.9 |
| Solubility (µg/mL) | 12.5 | 8.2 | 45.0 |
| Metabolic Stability (t₁/₂) | 120 min | 90 min | 180 min |
Stability and Reactivity
- Ester Hydrolysis : The ethoxycarbonyl group in the target compound is susceptible to alkaline hydrolysis, forming a carboxylic acid derivative, but decarboxylation occurs under acidic conditions .
- Electron-Donating Groups : Methoxyphenyl substituents stabilize the pyrimidine ring against oxidative degradation compared to electron-withdrawing CF₃ groups .
Biological Activity
Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent and its ability to inhibit various enzymes. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyrazolo[1,5-a]pyrimidine scaffold, which is known for its biological significance. The synthesis typically involves multi-step reactions starting from simpler pyrazole derivatives and employing various reagents to achieve the desired structural modifications. For example, the compound can be synthesized via the reaction of 3-amino-5-arylpyrazole derivatives with carbonyl compounds under acidic conditions, leading to the formation of the pyrazolo[1,5-a]pyrimidine core .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays revealed a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines , indicating its broad-spectrum efficacy against various types of cancer . The compound acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival .
The following table summarizes some key findings related to its anticancer activity:
| Cell Line | GI% | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 45.2% | CDK2/TRKA inhibition |
| A549 (Lung Cancer) | 42.0% | Induction of apoptosis |
| HeLa (Cervical Cancer) | 41.5% | Cell cycle arrest |
Antibacterial and Antibiofilm Activity
In addition to its anticancer effects, this compound has shown promising antibacterial activity. A study evaluated its effects against several bacterial strains and reported significant inhibition of biofilm formation, which is crucial for managing chronic infections . The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. The compound's ability to mimic the binding modes of known inhibitors highlights its potential as a lead compound for further drug development . The presence of the methoxy group on the phenyl ring enhances its lipophilicity and possibly improves cell membrane permeability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical model of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
- Case Study 2 : A study focused on its antibacterial properties found that it effectively reduced biofilm biomass by over 70% in Staphylococcus aureus cultures, indicating its potential role in preventing device-related infections .
Q & A
Q. What are the key synthetic routes for Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with a formylated enaminone derivative (e.g., 4-methoxyphenyl-substituted enaminone) under acidic or catalytic conditions. For example, KHSO₄ in ethanol at reflux (80–90°C) promotes cyclization, yielding the pyrazolo[1,5-a]pyrimidine core . The 4-methoxyphenyl group is introduced at position 7 through the enaminone precursor, which is pre-synthesized via Claisen condensation between 4-methoxyacetophenone and DMF-DMA (dimethylformamide dimethyl acetal) .
Q. How is this compound characterized using spectroscopic methods?
- ¹H/¹³C NMR : The pyrimidine ring protons (e.g., H-5 and H-6) appear as doublets or triplets between δ 6.5–8.5 ppm, while the ester group (COOEt) shows characteristic signals: a quartet at δ 4.3–4.5 ppm (CH₂CH₃) and a triplet at δ 1.3–1.5 ppm (CH₃) .
- IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1700 cm⁻¹ and C≡N (if present) at ~2200 cm⁻¹ confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula (C₁₆H₁₅N₃O₃), and fragmentation patterns validate the pyrazolo[1,5-a]pyrimidine scaffold .
Q. What are the common functionalization sites on the pyrazolo[1,5-a]pyrimidine core?
- Position 3 : The ester group (-COOEt) is a reactive site for hydrolysis to carboxylic acids or amidation .
- Position 5/7 : Substituted phenyl groups (e.g., 4-methoxyphenyl at position 7) modulate electronic properties and biological activity .
- Position 2 : Modifications here (e.g., trifluoromethyl groups) enhance metabolic stability in medicinal chemistry applications .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
- Catalyst Screening : Use of KHSO₄ or p-toluenesulfonic acid (PTSA) in ethanol improves cyclization efficiency (yields >85%) compared to non-catalytic methods .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates but may require higher temperatures (100–120°C) .
- Stoichiometry : A 1:1.2 molar ratio of pyrazole precursor to enaminone minimizes side products like decarboxylated derivatives .
Q. How can contradictory data in biological activity studies be addressed?
- Hydrolytic Stability : The ester group’s lability under alkaline conditions (e.g., in cell culture media) may lead to inactive decarboxylated products, explaining discrepancies between in vitro and in vivo assays .
- SAR Validation : Comparative studies with analogs (e.g., replacing 4-methoxyphenyl with 3-trifluoromethylphenyl) clarify substituent effects on target binding .
Q. What is the role of the 4-methoxyphenyl substituent in structure-activity relationships (SAR)?
The 4-methoxyphenyl group at position 7 enhances kinase inhibition potency by:
- Providing electron-donating effects that stabilize π-π stacking with hydrophobic kinase pockets (e.g., B-Raf) .
- Reducing metabolic degradation compared to unsubstituted phenyl groups, as shown in cytochrome P450 stability assays . Substitution at this position also influences solubility; derivatives with polar groups (e.g., -NH₂) show improved aqueous solubility but reduced membrane permeability .
Q. What methodological approaches assess the hydrolytic stability of the ester group?
- pH-Dependent Studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC. Acidic conditions (pH <3) favor ester hydrolysis to carboxylic acids, while alkaline conditions (pH >10) promote decarboxylation .
- Enzymatic Assays : Liver microsomes or esterases simulate in vivo metabolism, quantifying intact compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
